molecular formula C15H14BrNO5 B3549755 [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol

[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol

Cat. No.: B3549755
M. Wt: 368.18 g/mol
InChI Key: VFKSSUXZYDBCRB-UHFFFAOYSA-N
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Description

[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is an aromatic compound with a complex structure that includes bromine, methoxy, and nitrophenyl groups

Properties

IUPAC Name

[2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-21-14-6-11(8-18)13(16)7-15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKSSUXZYDBCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenol, followed by the introduction of a nitrophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the reduction of the nitro group to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanol groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest for drug discovery and development. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound and its derivatives could be explored for therapeutic applications. For example, its ability to interact with specific biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes highlights its industrial significance.

Mechanism of Action

The mechanism of action of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitrophenyl group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-5-methoxyphenol]: Shares the bromine and methoxy groups but lacks the nitrophenyl and methanol functionalities.

    [4-Nitrophenylmethanol]: Contains the nitrophenyl and methanol groups but lacks the bromine and methoxy functionalities.

    [2-Bromo-4-nitrophenol]: Contains the bromine and nitrophenyl groups but lacks the methoxy and methanol functionalities.

Uniqueness

The uniqueness of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol lies in its combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Reactant of Route 2
[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol

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